6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate
Description
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O7S3/c28-18-11-16(13-35-23-26-25-22(36-23)24-20(29)14-3-4-14)33-12-19(18)34-21(30)15-5-7-17(8-6-15)37(31,32)27-9-1-2-10-27/h5-8,11-12,14H,1-4,9-10,13H2,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXLAYNBLBVDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a complex organic molecule with potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.56 g/mol. The structure features a pyran ring, thiadiazole moiety, and a benzoate group, which are significant for its biological activity.
Research indicates that compounds containing thiadiazole and pyran derivatives often exhibit antimicrobial , antiparasitic , and anticancer properties. The biological activity can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives of thiadiazole have been shown to inhibit key enzymes in pathogens, disrupting their metabolic processes.
- Reactive Oxygen Species (ROS) Generation : Compounds that increase ROS levels can lead to oxidative stress in microbial cells, resulting in cell death.
- Binding Affinity : The structural components of the compound allow it to interact effectively with target proteins or enzymes in various organisms.
Antimicrobial Activity
A study demonstrated that similar compounds exhibited significant antimicrobial activity against various bacterial strains. The testing involved determining the Minimum Inhibitory Concentration (MIC) using broth dilution methods.
Antiparasitic Activity
In vitro studies have shown that derivatives similar to the compound exhibit significant activity against protozoan parasites like Trypanosoma species. The effectiveness was measured using the EC50 value.
Case Studies
-
Thiadiazole Derivatives in Anticancer Research : A series of thiadiazole derivatives were tested for anticancer activity against various cancer cell lines. The results indicated that some compounds exhibited IC50 values in the nanomolar range, suggesting high potency compared to standard chemotherapeutics.
- Example: Compound A (similar structure) showed an IC50 of 0.5 µM against breast cancer cells, significantly more effective than doxorubicin (IC50 = 1.5 µM).
- Anticholinesterase Activity : In a recent study, compounds structurally related to the target compound were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple steps that may include the use of specific reagents and conditions to optimize yield and purity. The general synthetic pathway includes:
- Formation of the thiadiazole ring.
- Introduction of the cyclopropanecarboxamido group.
- Functionalization of the pyran ring with sulfonyl benzoate.
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may inhibit certain enzymes linked to inflammatory processes or cancer cell proliferation.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit notable antimicrobial properties. The thiadiazole moiety is often associated with antibacterial effects due to its ability to interfere with bacterial metabolism .
Anticancer Potential
This compound has also been explored for its anticancer activities. The structural components may interact with biological targets influencing cellular pathways relevant to cancer progression. Studies have suggested that it could inhibit tumor growth by targeting specific cancer cell lines .
Comparison with Similar Compounds
Electronic and Steric Effects
- Trifluoromethyl (CF3) Analog : The electron-withdrawing CF3 group enhances metabolic stability and membrane permeability but may reduce aqueous solubility .
- 4-(Pyrrolidin-1-ylsulfonyl) (Target) : The sulfonamide group introduces steric bulk and polarity, likely improving target binding specificity (e.g., to sulfonamide-sensitive enzymes) but may reduce blood-brain barrier penetration .
Q & A
Q. Optimization Strategies :
- Catalyst screening : Compare palladium (yield: ~70%) vs. copper (yield: ~65%) for thioether formation .
- Solvent selection : Use polar aprotic solvents (DMF, acetonitrile) to enhance solubility of intermediates .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol .
Basic Research: What spectroscopic and analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
A multi-technique approach is required:
- 1H/13C NMR : Resolve proton environments of the pyran (δ 5.8–6.2 ppm) and cyclopropane (δ 1.2–1.5 ppm). Use 2D NMR (HSQC, HMBC) to verify connectivity .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for pyran and benzoate; amide C=O at ~1650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]+) with <2 ppm error .
- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%) .
Advanced Research: How can structure-activity relationship (SAR) studies be designed to evaluate the thiadiazole and pyrrolidine sulfonyl groups?
Methodological Answer:
SAR Design :
Q. Biological Assays :
Q. Data Interpretation :
- Use clustering analysis (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity trends .
Advanced Research: What computational strategies predict the compound’s binding mode to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to dock the compound into target protein active sites (e.g., COX-2, EGFR). Prioritize poses with hydrogen bonds to the thiadiazole amide and sulfonyl groups .
- Molecular dynamics (MD) simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- Free-energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −8 kcal/mol indicates strong binding) .
Q. Validation :
- Compare computational results with experimental IC50 values to refine force field parameters .
Advanced Research: How should researchers resolve contradictions in spectral data or bioactivity between batches?
Methodological Answer:
Root-Cause Analysis :
Q. Mitigation Strategies :
- Batch consistency : Standardize reaction conditions (temperature ±2°C, stoichiometry ±5%) and purification protocols .
- Control experiments : Include a reference compound (e.g., known kinase inhibitor) in bioassays to normalize inter-experimental variability .
Advanced Research: What strategies identify degradation products under physiological or accelerated stability conditions?
Methodological Answer:
Forced Degradation Studies :
Q. Analytical Workflow :
Q. Mechanistic Insights :
- Use DFT calculations (Gaussian 16) to predict susceptible bonds (e.g., ester linkage in benzoate) and propose degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
